molecular formula C20H19N3O5S2 B3206541 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040670-10-7

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B3206541
CAS No.: 1040670-10-7
M. Wt: 445.5 g/mol
InChI Key: YIAUXJWJMYYGIZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base.

    Amide Bond Formation: Finally, the benzodioxole and thiazole derivatives are coupled through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. The thiazole ring may participate in π-π stacking interactions, enhancing the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
  • **N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]butanamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its analogs. The presence of the benzodioxole ring and the sulfonamide group in a single molecule is relatively rare, making it a valuable compound for further research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-2-6-16(7-3-13)30(25,26)23-20-22-15(11-29-20)5-9-19(24)21-14-4-8-17-18(10-14)28-12-27-17/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAUXJWJMYYGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 4
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

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